REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6]1[CH:7]=[C:8]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:9]=[CH:10][CH:11]=1)[CH3:4].I[CH3:17]>CCCCCC.O1CCCC1>[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([O:15][CH3:17])([CH3:14])[CH3:13])[CH:7]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
3.261 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1)C(C)(C)O
|
Name
|
|
Quantity
|
5.08 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
5.08 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 45° C. for 1.5 h until the bubbling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
It was cooled down to 0° C.
|
Type
|
STIRRING
|
Details
|
After 4 h of stirring at room temperature
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 d
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
then quenched at 0° C. with cold 20% solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2×1 L)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=CC=C1)C(C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |